Cyclobutylamine

Descripción general

Descripción

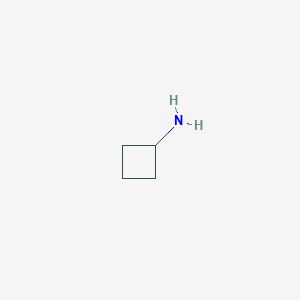

Cyclobutylamine is an organic compound with the molecular formula C₄H₉N. It is a primary amine featuring a cyclobutane ring attached to an amino group. This compound is known for its clear, colorless to light yellow liquid form and is slightly soluble in water. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclobutylamine can be synthesized through several methods:

From Cyclobutanecarboxylic Acid and Hydrazoic Acid: This method involves the reaction of cyclobutanecarboxylic acid with hydrazoic acid.

Hofmann-Type Rearrangement: this compound can be prepared by the Hofmann rearrangement of cyclobutanecarboxamide.

Oxidative Rearrangement: More recently, this compound has been synthesized from cyclobutanecarboxamide using oxidative rearrangement with lead tetraacetate or iodosobenzene diacetate, achieving an overall yield of 82-87%.

Industrial Production Methods: In an industrial setting, this compound can be produced by the hydrogenation of cyclobutanone in the presence of benzylamine and palladium on carbon as a catalyst. The reaction is carried out in an autoclave at elevated temperatures and pressures, followed by purification through distillation .

Análisis De Reacciones Químicas

Cyclobutylamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with dihalopyridines in microwave-assisted synthesis to form 7-azaindoles.

Rearrangement Reactions: As mentioned earlier, this compound can be synthesized through Hofmann-type rearrangement and oxidative rearrangement.

Common Reagents and Conditions:

Oxidative Reagents: Lead tetraacetate, iodosobenzene diacetate.

Catalysts: Palladium on carbon.

Solvents: Toluene, water.

Major Products Formed:

Hydroxylated Derivatives: Produced through selective hydroxylation.

7-Azaindoles: Formed in reactions with dihalopyridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role as a Synthetic Intermediate

Cyclobutylamine derivatives are increasingly recognized as versatile synthetic intermediates in the development of pharmaceutical compounds. They serve as key components in drug candidates and are utilized in fragment-based drug discovery due to their ability to mimic sp³-rich bioisosteres of aryl groups. This characteristic is particularly valuable for optimizing the pharmacological properties of drug molecules .

Case Study: P450 BM3 Hydroxylation

Recent studies have demonstrated the use of engineered P450 BM3 enzymes for the selective hydroxylation of this compound derivatives. This biocatalytic approach allows for high regioselectivity and stereoselectivity, producing valuable bifunctional intermediates that can be further developed into pharmaceutical agents. The hydroxylation process provides access to enantiomerically enriched products, which are crucial for medicinal chemistry applications .

Organic Synthesis

Microwave-Assisted Synthesis

This compound has been employed as a substrate in microwave-assisted synthesis methods. For instance, it is used in the synthesis of 7-azaindoles from dihalopyridines, showcasing its utility in accelerating chemical reactions and improving yields . This method highlights the efficiency of this compound in facilitating complex organic transformations.

Diverse Functionalization

The ability to functionalize this compound derivatives through selective oxidation reactions further expands its application scope. The P450 BM3 enzyme system has been shown to effectively hydroxylate this compound at unactivated sites, leading to the generation of diverse chemical entities that can be utilized in various synthetic pathways .

Material Science

Porous Materials and Catalysis

This compound derivatives are also explored in the context of porous materials and catalysis. Their structural properties make them suitable for integration into zeolite frameworks and other porous materials, enhancing their catalytic capabilities . This application is particularly relevant in the development of advanced materials for environmental and industrial processes.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Synthetic intermediates for drugs | Vital for fragment-based drug discovery |

| Organic Synthesis | Microwave-assisted synthesis | Effective substrate for rapid synthesis |

| Functionalization | Selective hydroxylation using P450 BM3 | High regioselectivity; enantiomerically enriched products |

| Material Science | Integration into porous materials | Enhances catalytic properties |

Mecanismo De Acción

The mechanism of action of cyclobutylamine involves its interaction with specific molecular targets and pathways. For instance, in the selective hydroxylation reactions, engineered P450 BM3 enzymes facilitate the oxidation of this compound at chemically unactivated sites, leading to the formation of hydroxylated derivatives . These reactions are highly regioselective and stereoselective, making this compound a valuable intermediate in drug discovery and development.

Comparación Con Compuestos Similares

Cyclobutylamine can be compared with other cyclic amines such as:

Cyclopropylamine (C₃H₇N): A smaller ring structure with different reactivity and applications.

Cyclopentylamine (C₅H₁₁N): A larger ring structure with distinct chemical properties.

Bicyclo[1.1.1]pentylamine (C₅H₉N): A more rigid structure with unique bioisosteric properties.

Uniqueness of this compound: this compound’s four-membered ring structure imparts unique strain and reactivity compared to its analogs. This makes it particularly useful in synthesizing complex molecules and exploring new chemical pathways.

Actividad Biológica

Cyclobutylamine (CBA) is a cyclic amine that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, pharmacological potential, and recent research findings.

Structural Characteristics and Synthesis

This compound is characterized by a four-membered ring structure, which imparts unique chemical properties. The synthesis of this compound typically involves methods such as hydrolysis of cyclobutanecarboxylic acids or rearrangement reactions. Recent advancements have improved the yield and efficiency of these synthetic routes, enabling the production of this compound derivatives with varied functional groups for enhanced biological activity .

| Synthesis Method | Description |

|---|---|

| Hydrolysis | Involves the conversion of cyclobutanecarboxylic acids to cyclobutylamines. |

| Curtius Rearrangement | A method that rearranges azides to form amines, including cyclobutylamines. |

1. Anticancer Properties

This compound derivatives have shown promising anticancer activities. For instance, certain cyclobutane-based compounds have been identified as effective antagonists of integrins, particularly αvβ3, which are crucial in cancer cell proliferation and metastasis. These compounds demonstrated low IC50 values (<1 μM) in cell-based assays, indicating potent activity against various cancer cell lines while exhibiting good metabolic stability in vivo .

2. Monoamine Oxidase Inhibition

Research has also highlighted the role of this compound as a substrate and irreversible inhibitor of monoamine oxidase (MAO). Specifically, 1-phenylthis compound (PCBA), a derivative of this compound, was shown to inactivate MAO through a mechanism involving the attachment to the flavin cofactor, leading to significant metabolic transformations . This suggests potential applications in treating neurodegenerative disorders by modulating neurotransmitter levels.

3. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties, particularly as an inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγt), which plays a vital role in autoimmune diseases like rheumatoid arthritis and psoriasis. Compounds targeting RORγt have been linked to reduced inflammation and improved therapeutic outcomes in preclinical models .

Case Study 1: Integrin Antagonists

A study focused on synthesizing cyclobutane-based integrin antagonists revealed that these compounds could effectively inhibit cell adhesion and invasion processes critical for tumor progression. The lead compound demonstrated favorable pharmacokinetic properties and was well-tolerated in vivo, supporting its potential as a therapeutic agent .

Case Study 2: MAO Inhibition

In another investigation, PCBA was characterized as a time-dependent irreversible inhibitor of MAO. The study detailed the metabolic pathway leading to the formation of several metabolites, providing insights into the drug's mechanism of action and potential side effects related to MAO inhibition .

Research Findings

Recent studies have contributed significantly to understanding the biological activity of this compound:

- Metabolic Stability : Cyclobutane derivatives have shown enhanced metabolic stability compared to their non-cyclic counterparts, making them attractive candidates for drug development .

- Selectivity : Certain cyclobutane analogs exhibited selectivity towards specific targets, such as kinases involved in cancer progression and immune response regulation .

- Synthetic Versatility : The ability to modify the cyclobutane ring with various side chains has expanded the scope for creating novel compounds with tailored biological activities .

Propiedades

IUPAC Name |

cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZKOVLJUKWSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870982 | |

| Record name | Cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-34-9, 6291-01-6 | |

| Record name | Cyclobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminocyclobutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFH6FE5D4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.